tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate
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Overview
Description
tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate typically involves the condensation of a thiophene derivative with an appropriate carbamate precursor. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfur, α-methylene carbonyl compounds, and α-cyano esters.
Industrial Production Methods
Industrial production of such compounds may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis, and organoboron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Mechanism of Action
The mechanism of action of tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A dental anesthetic used in Europe.
Uniqueness
What sets tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
InChI Key |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\C1=CC2=C(C=CC=C2S1)O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N |
Origin of Product |
United States |
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